(3S)-N-methylpiperidine-3-carboxamide;hydrochloride
Description
(3S)-N-Methylpiperidine-3-carboxamide hydrochloride is a chiral piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, with a methyl group attached to the amide nitrogen. The (3S) stereochemistry confers specificity in biological interactions, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes. Its hydrochloride salt enhances solubility and stability, facilitating pharmaceutical formulation. Synthesis typically involves coupling reactions using reagents like HBTU or EDC·HCl, followed by Boc-deprotection and salt formation .
Properties
IUPAC Name |
(3S)-N-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWAHKHYCEKFG-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Methyl-3-piperidinecarboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or methyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxamide group is introduced by reacting the methylated piperidine with a carboxylating agent such as phosgene or carbon dioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxamide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3S)-N-Methyl-3-piperidinecarboxamide hydrochloride involve large-scale synthesis using similar steps as mentioned above but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Methyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-N-Methyl-3-piperidinecarboxamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-N-Methyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Differences and Implications
- Stereochemistry : The (3S) configuration in the target compound vs. the (R)-enantiomer (CAS 1124199-15-0) may lead to divergent binding affinities in chiral environments, such as enzyme active sites .
- Substituent Effects :
- Functional Groups : The nitrile group in (3S,6S)-6-Methylpiperidine-3-carbonitrile HCl (CAS 1374653-08-3) replaces the carboxamide, altering electronic properties and reactivity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the hydroxyethyl analog (CAS 1220028-27-2) has improved solubility due to its polar substituent .
- Stability : Compounds like (3S)-N-(propan-2-yl)piperidine-3-carboxamide HCl require storage at 4°C, suggesting sensitivity to thermal degradation .
- LogP Values : Piperidine-4-carboxamide HCl (logP ~0.5) is more hydrophilic than the target compound (estimated logP ~1.2), impacting blood-brain barrier penetration .
Biological Activity
(3S)-N-methylpiperidine-3-carboxamide;hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its potential therapeutic applications due to its biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
- Molecular Formula : C7H14N2O·HCl
- Molecular Weight : 178.66 g/mol
The compound features a piperidine ring with a methyl group and a carboxamide substituent, which plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound can function as either an inhibitor or activator , depending on its specific targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways related to pain perception and neuroprotection .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of neuropharmacology and oncology. Notable findings include:
- Pain Management : The compound has been investigated for its potential to modulate pain pathways, showing promise as an analgesic agent.
- Anticancer Properties : Studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of N-methylpiperidine-3-carboxamide derivatives in inducing senescence in melanoma cells. The results indicated that these compounds could induce significant antiproliferative effects without cytotoxicity towards normal cells, highlighting their potential for cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. The compound was found to enhance neuronal survival in models of neurodegeneration, suggesting its utility in treating conditions such as Alzheimer’s disease.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
